N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide
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Overview
Description
N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide is a complex organic compound characterized by its unique structural components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Carboxylic Acid: : The starting material, adamantane, undergoes oxidation to form adamantane-1-carboxylic acid.
Functionalization of the Piperidine Ring: : Piperidine undergoes functionalization through reactions with appropriate reagents to introduce the 2-(methylsulfanyl)phenylmethyl group.
Coupling Reaction: : The carboxylic acid is coupled with the functionalized piperidine derivative in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
On an industrial scale, the production might involve:
Bulk Synthesis of Intermediates: : Large-scale synthesis of adamantane-1-carboxylic acid and the piperidine intermediate.
Continuous Flow Reactions: : Utilizing continuous flow reactors for the coupling reaction to improve yield and reduce reaction time.
Purification Processes: : Employing chromatographic techniques and recrystallization for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide undergoes several types of chemical reactions:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: : The compound may undergo reduction reactions at the carboxamide group with reagents like lithium aluminium hydride.
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Electrophilic Reagents: : Halogens (chlorine, bromine), nitric acid for nitration.
Major Products
Depending on the reaction, the major products might include sulfoxides, sulfones, reduced amines, and substituted phenyl derivatives.
Scientific Research Applications
N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide has diverse scientific research applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Its unique structure allows it to interact with various biological targets, making it a candidate for drug design and development.
Industry: : Its robust structure and reactivity make it useful in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide involves:
Molecular Targets: : It may target receptors or enzymes involved in neurological pathways.
Pathways Involved: : Interactions with neurotransmitter receptors or inhibition of specific enzymes.
Effect Exertion: : Modulation of receptor activity or enzyme inhibition leading to therapeutic effects.
Comparison with Similar Compounds
N-[(1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide is unique due to its:
Rigid Structure: : The adamantane core provides stability and a unique three-dimensional structure.
Functional Groups: : The combination of a piperidine ring with a methylsulfanyl group offers diverse reactivity compared to other similar compounds.
Similar Compounds
Amantadine: : Shares the adamantane core but lacks the piperidine and phenyl functionalization.
Memantine: : Similar adamantane structure used in the treatment of Alzheimer's disease.
Rimantadine: : Contains an adamantane core but with different substituents compared to this compound.
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Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2OS/c1-29-23-5-3-2-4-22(23)17-27-8-6-18(7-9-27)16-26-24(28)25-13-19-10-20(14-25)12-21(11-19)15-25/h2-5,18-21H,6-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRJCCTNXTHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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